molecular formula C12H9F3N2O2 B1394363 (3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol CAS No. 1216765-85-3

(3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol

Cat. No. B1394363
M. Wt: 270.21 g/mol
InChI Key: OCYYVBLMQVQBRP-UHFFFAOYSA-N
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Description

“(3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol” is a chemical compound with potential applications in scientific research. It is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of this compound involves the chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones. Two strategies were reported for preparing O-alkyl derivatives of these compounds: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate, and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . The direct chemoselective O-alkylation was performed, and 18 derivatives of the targeted pyrimidines were obtained in 70–98% yields .


Molecular Structure Analysis

The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
    • Methods of Application : Various methods of synthesizing trifluoromethylpyridines have been reported . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
    • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Organic Compound Development

    • Summary of Application : The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
    • Methods of Application : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
    • Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
  • Collagen Prolyl-4-Hydroxylase Inhibition

    • Summary of Application : Certain derivatives of pyridine have been found to inhibit collagen prolyl-4-hydroxylase .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of these compounds in biochemical assays .
    • Results or Outcomes : The results of the hydroxyproline assay displayed that certain compounds are potent inhibitors of collagen prolyl-4-hydroxylase .
  • Antifungal Activity

    • Summary of Application : Pyrimidine derivatives have been synthesized and tested for their antifungal activity .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of these compounds and their testing against fungal species .
    • Results or Outcomes : The specific outcomes are not detailed in the source .
  • Chemical Intermediate

    • Summary of Application : The compound can be used as a chemical intermediate in the synthesis of other complex molecules .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of this compound in chemical reactions .
    • Results or Outcomes : The specific outcomes are not detailed in the source .
  • Scientific Research

    • Summary of Application : The compound is available for purchase for scientific research, indicating its potential use in various scientific studies .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of this compound in various scientific experiments .
    • Results or Outcomes : The specific outcomes are not detailed in the source .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in scientific research. Given the wide range of biological activities associated with pyrimidine derivatives , there may be potential for this compound in the development of new pharmaceuticals or agrochemicals.

properties

IUPAC Name

[3-[2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)11-16-5-4-10(17-11)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYYVBLMQVQBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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